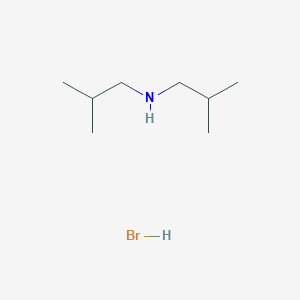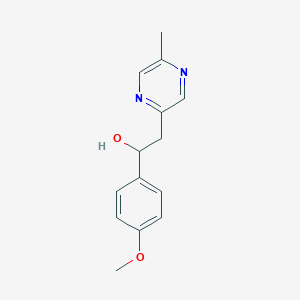
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide is an organic compound with the molecular formula C8H20BrN and a molar mass of 210.16 g/mol . It is also known by other names such as diisobutylamine hydrobromide. This compound is a derivative of amines and is characterized by the presence of a hydrobromide salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide typically involves the reaction of 2-methylpropan-1-amine with 2-methylpropyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is often obtained through crystallization and drying processes to achieve the desired purity .
化学反应分析
Types of Reactions
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The hydrobromide group can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium chloride.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Corresponding substituted amines.
科学研究应用
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in certain industrial processes
作用机制
The mechanism of action of 2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The hydrobromide salt form enhances its solubility and bioavailability, facilitating its interaction with biological molecules .
相似化合物的比较
Similar Compounds
Diisobutylamine: Similar structure but lacks the hydrobromide group.
N,N-Bis(2-methylpropyl)amine: Another derivative with a similar backbone structure.
2-methylpropan-2-amine: A related compound with a different substitution pattern
Uniqueness
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
74299-56-2 |
|---|---|
分子式 |
C8H20BrN |
分子量 |
210.16 g/mol |
IUPAC 名称 |
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide |
InChI |
InChI=1S/C8H19N.BrH/c1-7(2)5-9-6-8(3)4;/h7-9H,5-6H2,1-4H3;1H |
InChI 键 |
IUPLFTVAFPWFNW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNCC(C)C.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)




![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)
![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)


![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)
![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)

